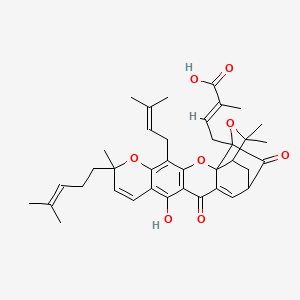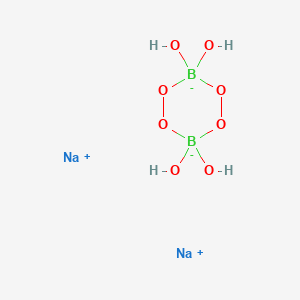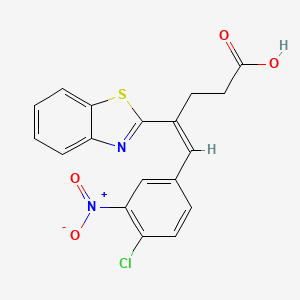![molecular formula C11H10NO3- B1230940 2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)
2-[(2E)-3-phenylprop-2-enamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cinnamoylglycinate is a monocarboxylic acid anion that is the conjugate base of N-cinnamoylglycine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite. It is a monocarboxylic acid anion and a N-acylglycinate. It is a conjugate base of a N-cinnamoylglycine.
Applications De Recherche Scientifique
Anti-Inflammatory Potential
2-[(2E)-3-phenylprop-2-enamido]acetate derivatives have demonstrated significant anti-inflammatory potential. Research by Hošek et al. (2019) found that these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid, a parental compound. Some derivatives also decreased the level of TNF-α, suggesting a potential different mode of action from conventional drugs like prednisone.
Anticonvulsant Activity
The cinnamamide core in this compound is present in many compounds with anticonvulsant activity. Studies by Żesławska et al. (2017) on N-substituted cinnamamide derivatives have shown promising results in crystallographic studies, suggesting that specific molecular structures may be linked to anticonvulsant properties.
Antimalarial Activity
Research has identified certain this compound derivatives as potent antimalarial agents. Kos et al. (2022) found that some derivatives showed efficacy against the chloroquine-sensitive strain of Plasmodium falciparum, with minimal cytotoxic effects, making them promising for further investigation.
Antimicrobial and Antitubercular Activities
Studies have shown that this compound derivatives can exhibit significant antimicrobial activities. For instance, Pospíšilová et al. (2018) reported that some derivatives showed comparable or higher activities than standard antibiotics against various microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Antiproliferative Activity
The compound has shown potential in antiproliferative activity. Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which exhibited in vitro antiproliferative activity against various cancer cell lines, indicating their role as antitubulin agents.
Propriétés
Formule moléculaire |
C11H10NO3- |
|---|---|
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
2-[[(E)-3-phenylprop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/p-1/b7-6+ |
Clé InChI |
YAADMLWHGMUGQL-VOTSOKGWSA-M |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)



![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)

![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)

